

# Application Notes and Protocols for Long-Term Neuronal Manipulation with JHU37152

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

JHU37152 is a novel, high-potency agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically engineered for robust in vivo applications.[1][2] Developed to overcome the limitations of earlier DREADD ligands such as Clozapine-N-Oxide (CNO), JHU37152 offers superior brain penetrance and metabolic stability, making it an ideal tool for long-term and precise chemogenetic manipulation of neuronal activity in preclinical research.[3][4] These application notes provide comprehensive data, detailed experimental protocols, and visualizations to guide researchers in utilizing JHU37152 for their neuroscience studies.

**JHU37152** demonstrates high affinity and potency for both the excitatory hM3Dq and the inhibitory hM4Di DREADDs.[1][2] Its favorable pharmacokinetic profile ensures reliable and reproducible neuronal modulation, essential for behavioral studies, in vivo electrophysiology, and longitudinal imaging experiments.[3] This document serves as a practical guide for the effective implementation of **JHU37152** in a laboratory setting.

### **Data Presentation**

The following tables summarize the key quantitative data for **JHU37152**, facilitating comparison and experimental design.



Table 1: In Vitro Binding Affinity and Potency of JHU37152

DREADD Receptor	Parameter	Value (nM)
hM3Dq	Ki	1.8[1][2]
EC50	5[1][2]	
hM4Di	Ki	8.7[1][2]
EC50	0.5[1][2]	

Table 2: In Vivo Efficacy of JHU37152 on Locomotor Activity

Species	DREADD Target	JHU37152 Dose (mg/kg)	Effect on Locomotion
Mouse	D1-hM3Dq & D1- hM4Di	0.01 - 1	Potent and selective inhibition[1][2][4]
Rat	Tyrosine Hydroxylase- hM3Dq	0.01 - 0.3	Robust and selective increase[1][2]

Table 3: Pharmacokinetic Properties of JHU37152

Species	Dose (mg/kg, IP)	Key Finding
Mouse	0.1	High brain-to-serum concentration ratio (~8-fold higher in brain at 30 min)[3]
Mouse	0.1	Not a P-glycoprotein (P-gp) substrate[3]
Rat	0.1	Occupied approximately 80% of cortical hM4Di
Macaque	0.1	Displaced [11C]clozapine from hM4Di in the amygdala

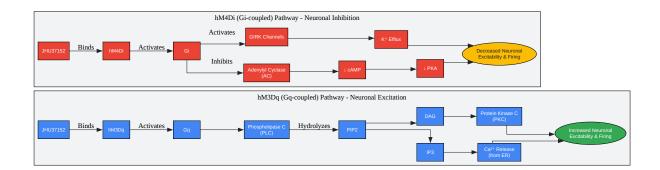




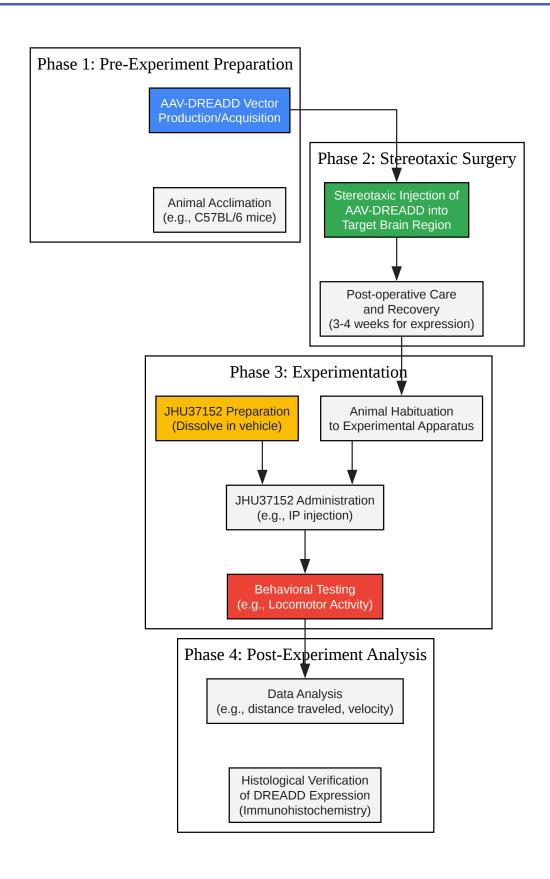
# **Signaling Pathways and Experimental Workflow**

To visualize the mechanism of action and experimental design, the following diagrams are provided.









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## References

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